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Compound of Interest

Methyl 3-amino-2-
Compound Name:

phenylpropanoate
CAS No.: 99092-02-1
Cat. No.: B1586975

Get Quote

Executive Summary

Methyl 3-amino-2-phenylpropanoate (CAS: 14898-52-3 for racemate; specific enantiomers
vary) is a specialized

-amino acid derivative serving as a critical scaffold in modern medicinal chemistry.[1]
Structurally defined as the methyl ester of

-phenyl-

-alanine, it functions as a bioisostere of tropic acid (3-hydroxy-2-phenylpropionic acid) and a
conformational constraint in peptidomimetics.

Unlike its regioisomer
-phenylalanine (3-amino-3-phenylpropanoate), which places the aromatic ring on the

-carbon, this scaffold positions the phenyl group on the

-carbon. This unique substitution pattern creates significant steric bulk adjacent to the carbonyl,
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influencing proteolytic stability and inducing specific folding patterns (e.g., 14-helices) in
synthetic peptides.

This guide details the synthesis, resolution, and application of this building block, providing
researchers with actionable protocols for integrating it into drug discovery pipelines.

Part 1: Structural Analysis & Stereochemistry

The molecule consists of a propanoate backbone with a primary amine at position 3 and a
phenyl ring at position 2.

¢ I[UPAC Name: Methyl 3-amino-2-phenylpropanoate
¢ Common Name:

-Phenyl-

-alanine methyl ester; Tropic amine methyl ester.
e Chiral Center: C2 (

-carbon).

o Key Feature: The quaternary-like environment (if further substituted) or the tertiary chiral
center at the

-position restricts rotation around the

bond, reducing the conformational entropy of peptides containing this residue.

Stereochemical Significance

In drug design, the (S)- and (R)-enantiomers exhibit distinct biological profiles. The (S)-
enantiomer often mimics the spatial arrangement of natural L-amino acids in specific helical
contexts, while the (R)-enantiomer is frequently used to arrest enzymatic degradation.

Part 2: Synthetic Routes & Production Strategies|2]
[3]
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Route A: Catalytic Hydrogenation of Cyano-Precursors
(Industrial Standard)

The most robust route to the racemic scaffold is the reduction of Methyl 2-cyano-2-
phenylacetate. This method is preferred for scalability but requires subsequent resolution for
chiral applications.

Mechanism: The nitrile group (-CN) is reduced to a primary amine (-CH

NH
) using high-pressure hydrogenation.

Challenges:

o Dimerization: Primary amines can react with intermediates to form secondary amines.
» Ester Hydrolysis: Basic conditions or wet solvents can hydrolyze the methyl ester.
Optimization: Use of ammonia (NH

) or acetic anhydride during hydrogenation suppresses secondary amine formation.

Route B: Asymmetric Synthesis via Diazo Insertion
(High Precision)
For direct access to enantiopure material, Rhodium-catalyzed C-H insertion is utilized.

Mechanism: Reaction of vinyldiazoacetates with carbamates catalyzed by chiral dirhodium
carboxylates.

Route C: Biocatalytic Resolution (Green Chemistry)

Enzymatic hydrolysis of the ester using Lipases (e.g., Candida antarctica Lipase B) allows for
the kinetic resolution of the racemate. The enzyme selectively hydrolyzes one enantiomer to
the free acid, leaving the desired ester enantiomer intact.

Part 3: Experimental Protocols
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Protocol 1: Synthesis via Hydrogenation of Methyl 2-
cyano-2-phenylacetate

Target: Racemic Methyl 3-amino-2-phenylpropanoate

Reagents:

Methyl 2-cyano-2-phenylacetate (10.0 g, 57 mmol)

Raney Nickel (2.0 g, pre-washed) or Pd/C (10%, 1.0 g)

Methanol (100 mL)

Ammonia in Methanol (7N, 20 mL) - Crucial to prevent dimerization

Procedure:

Preparation: In a high-pressure autoclave, dissolve the cyanoacetate in methanol. Add the
ammonia solution.

» Catalyst Addition: Carefully add the catalyst under an inert atmosphere (Argon).
e Hydrogenation: Pressurize with H

to 50 bar (725 psi). Heat to 50°C. Stir vigorously for 12 hours.
o Workup: Cool the reactor and vent H
. Filter the catalyst through a Celite pad (Caution: Pyrophoric).

 Purification: Concentrate the filtrate under reduced pressure. The residue is dissolved in Et

O and treated with HCl/dioxane to precipitate the hydrochloride salt.

 Yield: Expect 85-90% as the HCI salt.

Protocol 2: Kinetic Resolution using CAL-B Lipase

Target: (S)-Methyl 3-amino-2-phenylpropanoate
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Procedure:

e Suspend racemic Methyl 3-amino-2-phenylpropanoate (1.0 eq) in phosphate buffer (pH
7.2) | MTBE biphasic system (50:50).

Add CAL-B (Novozym 435, 20 mg/mmol).

Incubate at 30°C with orbital shaking. Monitor conversion via chiral HPLC.

Termination: At 50% conversion, filter the enzyme.

Separation: Acidify the aqueous layer (contains the hydrolyzed (R)-acid) and extract the
organic layer (contains the (S)-ester).

Part 4: Applications in Drug Discovery[2]
Peptidomimetics & Foldamers

Incorporation of

-phenyl-

-alanine into peptide backbones induces stable secondary structures. The steric bulk of the
phenyl group at the

-position favors the formation of 14-helices in

-peptides, which are resistant to proteolysis.

-Lactam Precursors

Cyclization of the amino ester yields 3-phenyl-azetidin-2-one, a core scaffold for monobactam
antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).

Tropicamide Analogs

This building block is the amine isostere of Tropic Acid. It is used to synthesize anticholinergic
agents where the ester linkage is replaced by an amide for increased metabolic stability.

Data Summary: Physical Properties
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Property Value Note
C
Molecular Formula H Free base
NO
Molecular Weight 179.22 g/mol
Boiling Point ~110°C @ 1 mmHg High vacuum required

pKa (Conj.[2] Acid)

~9.8

Typical for primary amines

Solubility

DMSO, MeOH, DCM

HCI salt soluble in water

Part 5: Visualization of Synthetic Logic
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Figure 1: Synthetic workflow from cyano-precursor to enantiopure chiral building block.
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Figure 2: Downstream applications in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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